molecular formula C15H21ClFNO B3040860 N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride CAS No. 24477-70-1

N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride

Cat. No.: B3040860
CAS No.: 24477-70-1
M. Wt: 285.78 g/mol
InChI Key: HIWCDZHYAZDOQB-CALJPSDSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride is an organic compound that features a fluorophenyl group attached to a prop-1-en-1-aminium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride typically involves the reaction of 4-fluorobenzaldehyde with triethylamine and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the aminium chloride moiety may facilitate solubility and bioavailability. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-triethyl-3-(4-chlorophenyl)-3-oxoprop-1-en-1-aminium chloride
  • N,N,N-triethyl-3-(4-bromophenyl)-3-oxoprop-1-en-1-aminium chloride
  • N,N,N-triethyl-3-(4-methylphenyl)-3-oxoprop-1-en-1-aminium chloride

Uniqueness

N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.

Properties

IUPAC Name

triethyl-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FNO.ClH/c1-4-17(5-2,6-3)12-11-15(18)13-7-9-14(16)10-8-13;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1/b12-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWCDZHYAZDOQB-CALJPSDSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C=CC(=O)C1=CC=C(C=C1)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CC)/C=C/C(=O)C1=CC=C(C=C1)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 2
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 3
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 4
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 5
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 6
Reactant of Route 6
N,N,N-triethyl-3-(4-fluorophenyl)-3-oxoprop-1-en-1-aminium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.